molecular formula C11H17IN2O3 B2844893 tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate CAS No. 2165712-70-7

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Cat. No.: B2844893
CAS No.: 2165712-70-7
M. Wt: 352.172
InChI Key: PEOASTQODDPYFY-ZETCQYMHSA-N
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Description

Molecular Formula: C₁₁H₁₇IN₂O₃ CAS No.: 1393330-36-3 (enantiomer: R-configuration, CAS 1393330-36-3) Structure: The compound consists of a 1,3-oxazole ring substituted with an iodomethyl group at position 4, linked to an ethyl chain with an S-configuration. The tert-butyl carbamate group provides steric protection and modulates reactivity .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O3/c1-7(9-14-8(5-12)6-16-9)13-10(15)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOASTQODDPYFY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl chloride and a strong base.

    Formation of the Carbamate: The final step involves the formation of the carbamate group through the reaction of the oxazole derivative with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodomethyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols are formed.

    Oxidation Products: Oxidized derivatives of the iodomethyl group.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Drug Development : tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate serves as an important intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For example, it has been evaluated for its inhibitory effects on proteases relevant to viral replication, such as SARS-CoV 3CL protease, demonstrating promising IC50 values around 0.39 μM .

Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various strains, including Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial growth positions it as a candidate for further development in antibiotic therapies .

Bioconjugation

The compound can be utilized in bioconjugation reactions, where it facilitates the attachment of biomolecules to surfaces or carriers. This application is crucial for studying biological processes and developing targeted therapies . The iodomethyl group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their activity and affecting cellular functions.

Industrial Applications

In industrial settings, this compound is used as a building block for synthesizing more complex molecules, including agrochemicals and other specialty chemicals. Its reactivity profile makes it suitable for various synthetic pathways .

Antiviral Properties

A notable study focused on the antiviral properties of this compound against SARS-CoV proteases. The results indicated significant inhibitory activity, suggesting its potential as a therapeutic agent in treating viral infections .

Anti-inflammatory Activity

Research has also investigated the anti-inflammatory effects of related compounds synthesized from this compound. These compounds showed inhibition rates comparable to established anti-inflammatory drugs like indomethacin, indicating their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key modifications include:

ModificationEffect
Iodomethyl GroupIncreases reactivity towards nucleophiles
Oxazole RingEnhances interaction with biological targets
Tert-butyl GroupImproves solubility and stability

These modifications can lead to compounds with enhanced pharmacological profiles tailored for specific therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The (1S)-ethyl configuration distinguishes it from its R-enantiomer, which may exhibit divergent biological or catalytic properties .
  • Iodomethyl Group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki coupling, halogen exchange) .
  • Carbamate Protection : The tert-butyloxycarbonyl (Boc) group stabilizes the amine functionality during synthetic workflows .

Structural Analogues with Oxazole/Oxadiazole Cores

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Optical Activity ([α]D)
tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate (Target) 1,3-oxazole Iodomethyl, Boc-protected amine 352.17 76–78 -54° (DCM)
tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate 1,3-oxazole Iodomethyl, R-configuration 352.17 N/A N/A
tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate Fused oxazolo-oxazine Cyclopropane, pyridine 563.63 131–133 N/A
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate 1,3,4-oxadiazole Methylsulfanyl, fluorophenyl 395.17 N/A N/A
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate 1,2,4-oxadiazole Trifluoromethyl, R-configuration 295.25 N/A N/A
Key Observations :
  • Core Heterocycles : The target compound’s 1,3-oxazole core offers greater π-electron density compared to 1,3,4-oxadiazoles, influencing reactivity in catalysis or metal coordination .
  • Substituent Effects :
    • Iodomethyl vs. Trifluoromethyl: The iodomethyl group (target) is more polarizable and reactive in cross-coupling reactions, whereas trifluoromethyl (e.g., ) provides electron-withdrawing effects and metabolic stability.
    • Stereochemistry: The S-configuration in the target compound may confer distinct chiral recognition properties compared to R-enantiomers (e.g., ).
Key Observations :
  • Amide Coupling : The target compound employs HOBt/EDC-HCl for carbamate formation, a common strategy shared with .
  • Fluorination : Deoxo-Fluor at -20°C ensures selective fluorination without side reactions , contrasting with Pd-catalyzed cross-couplings in .

Physical and Spectroscopic Properties

  • Melting Points : The target compound (76–78°C ) has a lower melting point than the fused oxazolo-oxazine derivative (131–133°C ), likely due to reduced crystallinity from the flexible ethyl chain.
  • NMR Data :
    • ¹³C NMR (Target) : Peaks at δ 18.1, 28.5 (tert-butyl), 165.3 (oxazole C=O) .
    • ¹H NMR (Oxadiazole Derivative ) : δ 7.8–6.9 (aromatic), 2.5 (methylsulfanyl).

Biological Activity

Tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structural composition, including a tert-butyl group, a carbamate moiety, and an oxazole ring with an iodomethyl substituent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17IN2O3C_{11}H_{17}IN_{2}O_{3}, with a molecular weight of approximately 352.17 g/mol. The structure can be represented as follows:

tert butyl N 1S 1 4 iodomethyl 1 3 oxazol 2 yl ethyl carbamate\text{tert butyl N 1S 1 4 iodomethyl 1 3 oxazol 2 yl ethyl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Covalent Bonding : The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding and π-π Interactions : The oxazole ring may engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their functionality.

Biological Activity and Applications

Preliminary studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research suggests that compounds with similar structures may possess antimicrobial properties. The presence of the oxazole ring is often associated with enhanced activity against certain pathogens.
  • Antitrypanosomal Activity : The compound's structural features may allow it to inhibit key enzymes in pathogens such as Trypanosoma brucei, which is responsible for sleeping sickness. Inhibiting trypanothione synthetase (TryS), a validated drug target in kinetoplastids, could lead to effective treatments for these infections .

Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Antitrypanosomal Activity

A study focusing on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the oxazole ring significantly affect the compound's efficacy against Trypanosoma brucei. Compounds with enhanced reactivity at the iodomethyl position demonstrated increased inhibition of TryS .

Case Study 2: Mechanistic Insights

Research indicates that the interaction between the compound and TryS involves specific binding sites crucial for enzyme function. This specificity highlights the potential for developing targeted therapies based on the structural characteristics of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
4-Iodomethyl-1,3-oxazoleStructureLacks carbamate functionality; different reactivity profile.
Tert-butyl carbamateStructureSimpler structure; primarily used as a protecting group.
5-IodoindoleStructureContains an indole ring; distinct biological activity profile.

Q & A

Q. Q1: What are the key considerations for synthesizing tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate with high stereochemical purity?

Methodological Answer:

  • Stereocontrol : Use chiral auxiliaries or enantioselective catalysis to preserve the (1S)-configuration. For example, asymmetric hydrogenation or enzymatic resolution can ensure stereochemical integrity .
  • Iodomethyl Stability : Avoid prolonged exposure to light or heat during synthesis, as the iodomethyl group is prone to decomposition. Reactions should be conducted under inert atmospheres (e.g., N₂) .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to remove diastereomers. Confirm purity using chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) .

Advanced Synthetic Challenges

Q. Q2: How can researchers address low yields in the coupling of the iodomethyl-oxazole moiety to the carbamate backbone?

Methodological Answer:

  • Reagent Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with tert-butyl carbamate derivatives. Optimize base (e.g., Cs₂CO₃) and solvent (1,4-dioxane or THF) to enhance reactivity .
  • Byproduct Analysis : Characterize side products (e.g., deiodinated species) via LC-MS or NMR. Adjust reaction time/temperature to minimize decomposition .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to improve efficiency and yield .

Basic Analytical Characterization

Q. Q3: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify peaks for tert-butyl (δ 1.2–1.4 ppm), oxazole protons (δ 7.5–8.0 ppm), and ethyl carbamate (δ 3.1–4.0 ppm) .
    • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and iodomethyl carbon (δ 20–30 ppm) .
  • HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺) and isotopic pattern for iodine (m/z 127) .

Advanced Stability and Reactivity

Q. Q4: How does the iodomethyl group influence the compound’s stability under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodeiodination. Monitor degradation via periodic HPLC analysis .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition onset temperature (typically >80°C for iodomethyl derivatives). Avoid heating above 60°C during synthesis .
  • Moisture Effects : Use molecular sieves in storage containers to minimize hydrolysis of the carbamate group .

Basic Biological Activity Screening

Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC values .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with control carbamates .

Advanced Mechanistic Studies

Q. Q6: How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Focus on the oxazole-iodomethyl motif’s role in target engagement .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze hydrogen bonds with active-site residues .
  • QSAR Studies : Corporate electronic parameters (e.g., Hammett σ) of substituents to predict bioactivity trends .

Data Contradiction Resolution

Q. Q7: How should researchers resolve discrepancies in reported synthetic yields for similar iodomethyl-oxazole derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch). Use DOE (Design of Experiments) to identify critical variables .
  • Advanced Analytics : Compare intermediates via FT-IR and XPS to detect trace impurities affecting yield .
  • Literature Meta-Analysis : Compile data from PubChem and ACS journals to establish consensus protocols .

Scaling-Up Synthesis

Q. Q8: What strategies improve scalability while maintaining purity for this compound?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., iodomethylation) and reduce batch variability .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

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